molecular formula C18H15N3S B12618642 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile CAS No. 919285-57-7

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile

Cat. No.: B12618642
CAS No.: 919285-57-7
M. Wt: 305.4 g/mol
InChI Key: MEMYVQYLASALTE-UHFFFAOYSA-N
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Description

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile is a heterocyclic compound that belongs to the benzothiazole family This compound is known for its unique structural features, which include a benzothiazole ring fused with a dimethylaminophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction typically occurs under mild conditions and yields the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong alkaline conditions are required for the oxidation reactions.

    Substitution: Various reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives and substituted benzothiazole compounds .

Mechanism of Action

The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its binding to amyloid fibrils leads to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This property makes it an excellent dye for labeling amyloid samples.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile stands out due to its unique combination of a benzothiazole ring with a dimethylaminophenyl group and a carbonitrile group. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

919285-57-7

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-7-carbonitrile

InChI

InChI=1S/C18H15N3S/c1-21(2)15-9-6-13(7-10-15)8-11-17-20-16-5-3-4-14(12-19)18(16)22-17/h3-11H,1-2H3

InChI Key

MEMYVQYLASALTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC(=C3S2)C#N

Origin of Product

United States

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